molecular formula C26H30N2O2 B14593806 1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 61310-99-4

1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine

Cat. No.: B14593806
CAS No.: 61310-99-4
M. Wt: 402.5 g/mol
InChI Key: WNEUJMWBRWYHDU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyphenylpiperazine with 3-methoxyphenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Similar structure but with different substitution patterns on the aromatic rings.

    2-Methoxyphenyl isocyanate: Different functional group but similar aromatic substitution.

Uniqueness

1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific substitution pattern and the presence of both methoxy and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61310-99-4

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine

InChI

InChI=1S/C26H30N2O2/c1-29-23-12-8-9-21(19-23)20-25(22-10-4-3-5-11-22)28-17-15-27(16-18-28)24-13-6-7-14-26(24)30-2/h3-14,19,25H,15-18,20H2,1-2H3

InChI Key

WNEUJMWBRWYHDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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